molecular formula C8H8N2O B3059390 4-(2-Hydroxyethyl)pyridine-2-carbonitrile CAS No. 99584-77-7

4-(2-Hydroxyethyl)pyridine-2-carbonitrile

Cat. No. B3059390
CAS RN: 99584-77-7
M. Wt: 148.16 g/mol
InChI Key: ZVOORVBWJBCNIN-UHFFFAOYSA-N
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Patent
US07956060B2

Procedure details

4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine-2-carbonitrile (6.5 g, 24.8 mmol) obtained in Step 3 was dissolved in THF (100 mL), then a TBAF-THF solution (1.00 mol/L, 49.6 mL, 49.6 mmol) was added thereto, followed by stirring at room temperature for 10 hours. After completion of the reaction was confirmed by thin-layer chromatography, the reaction mixture was concentrated under reduced pressure. The concentrate was diluted with ethyl acetate, water was added thereto, and the mixture was separated into organic layer and aqueous layer. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give 4-(2-hydroxyethyl)pyridine-2-carbonitrile (2.53 g, yield 69%).
Name
4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine-2-carbonitrile
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#[N:18])[CH:12]=1)[Si](C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1>C1COCC1>[OH:1][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#[N:18])[CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
4-[2-(tert-Butyldimethylsiloxy)ethyl]pyridine-2-carbonitrile
Quantity
6.5 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCC1=CC(=NC=C1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.6 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate was diluted with ethyl acetate, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was separated into organic layer and aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCC1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.